

Application Notes and Protocols for Thiol-Reactive Protein Bioconjugation

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Compound of Interest

Compound Name: *Thiol-PEG4-alcohol*

Cat. No.: *B1588946*

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Introduction

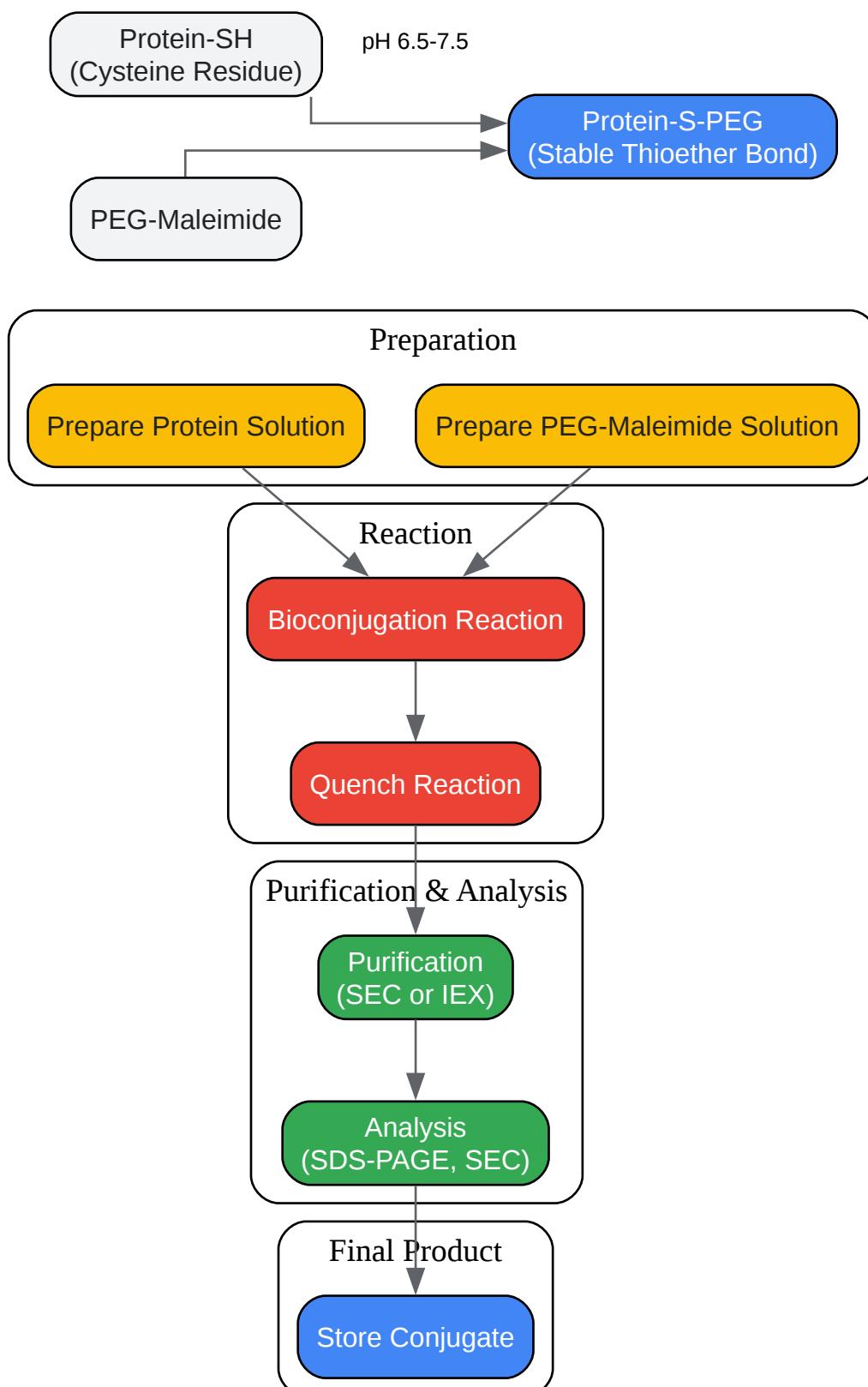
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins.^{[1][2][3][4]} By increasing the hydrodynamic size of the protein, PEGylation can improve drug solubility, extend circulating half-life, reduce immunogenicity, and enhance stability against proteolytic degradation.^{[1][3][5][6]} This document provides a detailed protocol for the site-specific modification of proteins through the reaction of a thiol-reactive PEG derivative with a protein's cysteine residues.

The most common and selective method for thiol-directed PEGylation involves the reaction of a maleimide-functionalized PEG with the sulphydryl group of a cysteine residue.^{[2][7][8]} This reaction, a Michael addition, forms a stable, covalent thioether bond.^{[7][8]} The reaction is highly specific for thiols under mild pH conditions (6.5-7.5), minimizing off-target modifications of other amino acid residues like lysine.^{[8][9][10]}

Chemical Principle

The core of this bioconjugation strategy is the reaction between the maleimide group of the activated PEG and the thiol group of a cysteine residue on the protein.

Diagram of the Thiol-Maleimide Reaction

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